Dyrk1A/|A-synuclein-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dyrk1A/|A-synuclein-IN-2 is a dual inhibitor targeting both Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and alpha-synuclein aggregation. This compound has shown significant potential in neuroprotection and is being studied for its applications in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .
Méthodes De Préparation
The synthesis of Dyrk1A/|A-synuclein-IN-2 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through condensation reactions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions in batch or continuous flow reactors, ensuring high yield and purity of the final compound .
Analyse Des Réactions Chimiques
Dyrk1A/|A-synuclein-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
Dyrk1A/|A-synuclein-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of DYRK1A and alpha-synuclein aggregation, providing insights into the design of new inhibitors.
Biology: It is employed in cellular and molecular biology studies to investigate the role of DYRK1A and alpha-synuclein in cellular processes and disease mechanisms.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease by preventing the aggregation of alpha-synuclein and modulating DYRK1A activity
Industry: It may be used in the development of new drugs and therapeutic agents targeting neurodegenerative diseases
Mécanisme D'action
Dyrk1A/|A-synuclein-IN-2 exerts its effects by inhibiting the activity of DYRK1A and preventing the aggregation of alpha-synuclein. DYRK1A is a kinase that phosphorylates various substrates, including proteins involved in cell proliferation, differentiation, and apoptosis. By inhibiting DYRK1A, this compound modulates these cellular processes and reduces the pathological effects associated with DYRK1A overexpression . Additionally, by preventing alpha-synuclein aggregation, it reduces the formation of toxic protein aggregates that contribute to neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Dyrk1A/|A-synuclein-IN-2 is unique in its dual inhibition of both DYRK1A and alpha-synuclein aggregation. Similar compounds include:
Harmine: A known DYRK1A inhibitor with neuroprotective properties.
Leucettine L41: Another DYRK1A inhibitor with potential therapeutic applications in neurodegenerative diseases.
Epigallocatechin gallate: A natural compound that inhibits DYRK1A and has been studied for its neuroprotective effects.
Compared to these compounds, this compound offers the advantage of targeting both DYRK1A and alpha-synuclein aggregation, making it a promising candidate for the treatment of neurodegenerative diseases .
Propriétés
Formule moléculaire |
C21H16N4O4S |
---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
3-hydroxy-N-[4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]phenyl]benzamide |
InChI |
InChI=1S/C21H16N4O4S/c26-15-3-1-2-12(10-15)19(28)22-13-4-6-14(7-5-13)23-20(29)25-21-24-17-9-8-16(27)11-18(17)30-21/h1-11,26-27H,(H,22,28)(H2,23,24,25,29) |
Clé InChI |
FXJZDPPPJTZRJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.